molecular formula C17H20N2O7 B12322849 trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide, Methyl Ester

trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide, Methyl Ester

Cat. No.: B12322849
M. Wt: 364.3 g/mol
InChI Key: CAVBICHEBRPWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3’-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)–D-glucuronide, Methyl Ester: is a metabolite of nicotine, specifically a derivative of cotinine. This compound is often studied in the context of smoking-related research and toxicology due to its presence in the body following nicotine metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)–D-glucuronide, Methyl Ester typically involves multiple steps, starting from cotinine. The process includes hydroxylation, glucuronidation, and esterification reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound is less common due to its specific application in research. it can be synthesized in specialized laboratories using controlled conditions to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of trans-3’-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)–D-glucuronide, Methyl Ester involves its interaction with various enzymes involved in nicotine metabolism. It primarily targets enzymes such as cytochrome P450, which play a crucial role in the oxidation and glucuronidation of nicotine .

Comparison with Similar Compounds

    Cotinine: The primary metabolite of nicotine, which is further metabolized to form trans-3’-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)–D-glucuronide, Methyl Ester.

    Nicotine: The parent compound from which cotinine and its derivatives are formed.

    trans-3’-Hydroxycotinine: A direct precursor to the glucuronide derivative.

Uniqueness: trans-3’-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)–D-glucuronide, Methyl Ester is unique due to its specific structure, which includes a glucuronide group and a methyl ester. This structure allows it to be used as a specific marker for nicotine metabolism and provides insights into the metabolic pathways involved .

Properties

Molecular Formula

C17H20N2O7

Molecular Weight

364.3 g/mol

IUPAC Name

methyl 3,4-dihydroxy-2-(1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl)oxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C17H20N2O7/c1-19-10(9-4-3-5-18-8-9)6-12(15(19)22)25-17-14(21)11(20)7-13(26-17)16(23)24-2/h3-5,7-8,10-12,14,17,20-21H,6H2,1-2H3

InChI Key

CAVBICHEBRPWPW-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(C1=O)OC2C(C(C=C(O2)C(=O)OC)O)O)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.